molecular formula C6H12BNO3 B098079 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 15277-97-1

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No. B098079
CAS RN: 15277-97-1
M. Wt: 156.98 g/mol
InChI Key: NKPKVNRBHXOADG-UHFFFAOYSA-N
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Description

The compound "2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane" is a member of the heterocyclic compounds known as azaboranes, which incorporate boron, nitrogen, and oxygen within their ring structures. These compounds are of interest due to their unique chemical and physical properties, which can be exploited in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related trioxa-aza compounds has been reported in several studies. For instance, a new type of silatranes, which are structurally similar to the compound of interest, was prepared by reacting organotrimethoxysilanes with N-bis(2-hydroxyethyl)aminoacetic acid, indicating the versatility of synthetic approaches for such heterocycles . Additionally, a novel germatrane compound was synthesized, showcasing the potential for creating diverse derivatives of these bicyclic structures . The synthesis of phosphorylated silatranes further demonstrates the ability to introduce functional groups into the trioxa-aza framework .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-aza-5-stanna-5-chlorotricyclo[3.3.3.0]undecane, reveals a trigonal bipyramidal environment around the central atom (tin in this case), with nitrogen and a halogen in apical positions . This structural information is crucial as it provides insights into the possible geometry and coordination environment of the boron atom in "this compound".

Chemical Reactions Analysis

Chemical reactions involving these compounds can lead to various transformations. For example, methylation and protonation reactions of a related 1-aza-5-bora compound resulted in cleavage of B–O or B–N bonds, depending on the conditions . This highlights the reactivity of the boron center and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of trioxa-aza compounds are influenced by their molecular structure. The solvolytic stability and basicity of the nitrogen atom in silatranes, for instance, are affected by the pentacoordination of silicon, and these properties are dependent on the substituents present . The antitumor activity of certain derivatives against specific cancer cell lines also points to the biological relevance of these compounds . Furthermore, the complexing properties of macrocyclic polyethers incorporating a trioxa-azaspiro[5.5]undecane moiety have been studied, indicating weak association with positively charged species .

Scientific Research Applications

Chemical Reactions and Molecular Structure

  • 1-Aza-5-bora-4,6,11-trioxabicyclo[3.3.3]undecane, a related compound, exhibits distinct reactions when exposed to methyl triflate, leading to cleavage of B–O bonds and protonation on nitrogen (Alder & Jin, 1996).
  • The structure and electronic properties of derivatives of 2,8,9-trioxa-5-aza-1-silatricyclo[3.3.3.01,5]undecane, a similar compound, have been studied using nuclear magnetic resonance, revealing insights into the molecular behavior of these compounds (Bellama, Nies, & Ben-Zvi, 1986).

Synthesis and Characterization

  • Synthesis methods for germatranes, which are structurally similar to 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, have been developed, providing a foundation for understanding the synthesis pathways of related compounds (Moon et al., 2011).
  • The preparation and characterization of novel silatranes, similar in structure to this compound, highlight the potential for creating diverse derivatives with unique properties (Popowski, Michalik, & Kelling, 1975).

Potential Biological and Medicinal Applications

  • Some derivatives of 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane have been explored for their antitumor properties, suggesting potential applications in medicinal chemistry (Lin, Wang, Liu, Wang, & Ma, 1997).

Crystallographic Analysis

  • X-ray diffraction studies of compounds related to this compound provide insights into their crystal structure and molecular interactions, which are crucial for understanding their properties and potential applications (Bolgova, Borodina, Trofimova, & Smirnov, 2017).

properties

IUPAC Name

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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InChI

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPKVNRBHXOADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065874
Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Molecular Weight

156.98 g/mol
Source PubChem
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CAS RN

283-56-7, 15277-97-1
Record name Triethanolamine borate
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Record name Triethanolamine borate
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Record name Boric acid, cyclic nitrilotriethylene ester
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Record name Boratrane
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Record name 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Reactant of Route 5
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Reactant of Route 6
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Q & A

Q1: What is known about the structure of Boratrane?

A1: Boratrane is characterized by a unique cage-like structure. The molecule consists of a central boron atom coordinated to a nitrogen atom and three oxygen atoms. This arrangement forms a bicyclic structure with three rings of five atoms each. Its molecular formula is C6H12BNO3, and its molecular weight is 156.99 g/mol [].

Q2: Are there any spectroscopic data available for Boratrane?

A2: Yes, researchers have utilized techniques like Photoelectron Spectroscopy (PES) to study the electronic structure and bonding properties of Boratrane []. The He(I) photoelectron spectra provide insights into the energy levels of electrons within the molecule, particularly focusing on the nitrogen lone pair (N 2p) and its interactions with the boron and oxygen atoms.

Q3: What are the challenges in determining the crystal structure of Boratrane?

A3: Determining the crystal structure of Boratrane has presented challenges due to the presence of "forbidden reflections" observed in Weissenberg photographs of its crystals []. These reflections are inconsistent with the initially assigned space group Pca2i, leading to debate and further investigation into the correct space group for this compound.

Q4: Has Boratrane been investigated for its potential use in plant growth regulation?

A4: Yes, recent studies have explored the application of Boratrane as a component in organic element growth regulators for garlic plants [, ]. Specifically, a composition containing Boratrane, Krezacin, and Asyak, at a concentration of 0.015%, demonstrated potential in increasing garlic bulb yield. This research highlights the potential agricultural applications of Boratrane-based formulations.

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